SNIPER(CRABP)-11
CAS No.: 1384275-50-6
Cat. No.: VC0543483
Molecular Formula: C60H83N7O10
Molecular Weight: 1062.36
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384275-50-6 |
|---|---|
| Molecular Formula | C60H83N7O10 |
| Molecular Weight | 1062.36 |
| IUPAC Name | (2E,4E,6E,8E)-9-((E)-3-((((S)-3-benzhydryl-1-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidin-2-yl)-1,4,15-trioxo-8,11-dioxa-2,5,14-triazahexadecan-16-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C60H83N7O10/c1-41(19-17-20-42(2)39-52(69)70)28-29-48-43(3)49(30-31-60(48,5)6)66-77-40-51(68)62-32-35-75-37-38-76-36-33-63-58(73)55(53(45-21-11-8-12-22-45)46-23-13-9-14-24-46)65-57(72)50-27-18-34-67(50)59(74)54(47-25-15-10-16-26-47)64-56(71)44(4)61-7/h8-9,11-14,17,19-24,28-29,39,44,47,50,53-55,61H,10,15-16,18,25-27,30-38,40H2,1-7H3,(H,62,68)(H,63,73)(H,64,71)(H,65,72)(H,69,70)/b20-17+,29-28+,41-19+,42-39+,66-49+/t44-,50-,54-,55-/m0/s1 |
| Standard InChI Key | JKPIDKPKBOTXBU-HMLGKSOISA-N |
| SMILES | CC(/C(CCC(C)1C)=N/OCC(NCCOCCOCCNC([C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC([C@@H]4CCCN4C([C@H](C5CCCCC5)NC([C@H](C)NC)=O)=O)=O)=O)=O)=C1/C=C/C(C)=C/C=C/C(C)=C/C(O)=O |
| Appearance | Solid powder |
Introduction
Fundamental Characteristics of SNIPER(CRABP)-11
SNIPER(CRABP)-11, also known as PROTAC cIAP1 degrader-4, belongs to a specialized class of compounds designed for selective protein degradation . The name "SNIPER" stands for Specific and Non-genetic IAP-dependent Protein Eraser, reflecting its mechanism of action. This compound specifically targets the CRABP-II protein, which is involved in retinoic acid signaling pathways .
The compound is primarily utilized in research settings to investigate protein degradation mechanisms and has shown promising activity in inducing mitochondrial CRABP-II protein degradation . This targeted protein elimination represents an innovative approach in molecular biology research, as it allows scientists to study the effects of removing specific proteins from cellular systems.
Research has demonstrated that SNIPER(CRABP)-11 effectively induces CRABP-II protein degradation, which subsequently leads to programmed cell death (apoptosis) and inhibition of tumor growth in experimental models. This dual capability makes it a valuable tool for cancer research and potential therapeutic development.
Mechanism of Action
The functional activity of SNIPER(CRABP)-11 involves several coordinated processes:
Target Recognition and Binding
SNIPER(CRABP)-11 selectively binds to CRABP-II proteins, which are found in various tissues and may play roles in certain pathological conditions . This binding specificity is crucial for the compound's targeted action.
Protein Degradation Pathway
After binding to CRABP-II, SNIPER(CRABP)-11 facilitates the recruitment of cellular protein degradation machinery, particularly involving the ubiquitin-proteasome system. This recruitment leads to the tagging of CRABP-II with ubiquitin molecules, marking it for degradation by the proteasome complex.
Mitochondrial Effects
Interestingly, research has shown that administration of SNIPER(CRABP)-11 leads to PINK1-independent mitophagy, suggesting it influences mitochondrial quality control through mechanisms distinct from the canonical PINK1 pathway . This finding points to broader cellular effects beyond simple protein degradation.
Cellular Outcomes
The degradation of CRABP-II proteins by SNIPER(CRABP)-11 ultimately results in several biological consequences, including:
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Disruption of retinoic acid signaling pathways
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Induction of apoptosis in cells dependent on CRABP-II function
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Suppression of tumor growth in experimental models
These effects make SNIPER(CRABP)-11 particularly relevant for cancer research, where eliminating specific proteins can help elucidate their roles in disease progression.
Research Applications
SNIPER(CRABP)-11 has diverse applications in scientific research:
Cancer Research
The compound's ability to induce CRABP-II degradation and subsequent apoptosis makes it valuable for investigating cancer mechanisms. Researchers can use SNIPER(CRABP)-11 to study how CRABP-II contributes to cancer cell survival and proliferation, potentially identifying new therapeutic targets.
Protein Degradation Studies
As a model PROTAC molecule, SNIPER(CRABP)-11 serves as an important tool for studying targeted protein degradation mechanisms . These studies can inform the design of new protein degraders targeting other disease-relevant proteins.
Mitochondrial Biology
The compound's effect on mitophagy offers opportunities for investigating alternative mitochondrial quality control mechanisms . This research direction could yield insights into mitochondrial dysfunction in various diseases.
Drug Development
The demonstrated effects of SNIPER(CRABP)-11 on tumor suppression suggest potential therapeutic applications that warrant further investigation. The compound could serve as a starting point for developing drugs that target CRABP-II-dependent cancers.
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM solution | 1.062 mg in 1 mL DMSO |
| 5 mM solution | 5.312 mg in 1 mL DMSO |
| 10 mM solution | 10.624 mg in 1 mL DMSO |
For enhanced solubility, heating the sample to 37°C followed by sonication in an ultrasonic bath is recommended .
Experimental Considerations
When designing experiments with SNIPER(CRABP)-11, researchers should consider:
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Appropriate control conditions (vehicle-only, inactive analogs)
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Time-dependent effects on protein degradation
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Concentration-dependent responses
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Cell type-specific effects
These considerations help ensure robust and reproducible experimental results.
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